molecular formula C20H22F3N3O3S B2515531 Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 1105231-11-5

Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2515531
CAS No.: 1105231-11-5
M. Wt: 441.47
InChI Key: QOHYEWLNWHIMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H22F3N3O3S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showcasing potential as novel inhibitors of the GyrB ATPase enzyme. Among these, a compound displayed significant antituberculosis activity without cytotoxic effects at relevant concentrations, highlighting its potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).

GPIIb/IIIa Integrin Antagonists

Research on Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) explored its role as a potent and orally active fibrinogen receptor antagonist. This compound was developed to inhibit platelet aggregation, demonstrating significant therapeutic potential for antithrombotic treatment, particularly in acute phases. Its design incorporates a trisubstituted beta-amino acid residue, contributing to its efficacy (Y. Hayashi et al., 1998).

Piperidine Substituted Benzothiazole Derivatives

The synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce new derivatives was explored for their biological properties. These derivatives were tested for antibacterial and antifungal activities, showing that certain compounds possess significant bioactivity. This research contributes to the development of new antibacterial and antifungal agents (S. Shafi et al., 2021).

Synthesis of Hybrid Molecules with Antibacterial Properties

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against tested microorganisms, highlighting their potential in developing new antibacterial agents (Serap Başoğlu et al., 2013).

Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds showed strong anticancer activity in vitro, indicating their potential as promising anticancer agents and highlighting the importance of further in vivo studies to assess their therapeutic usefulness (A. Rehman et al., 2018).

Properties

IUPAC Name

ethyl 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c1-2-29-18(28)13-6-8-26(9-7-13)17(27)11-16-12-30-19(25-16)24-15-5-3-4-14(10-15)20(21,22)23/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHYEWLNWHIMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.